(S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine

Vue d'ensemble

Description

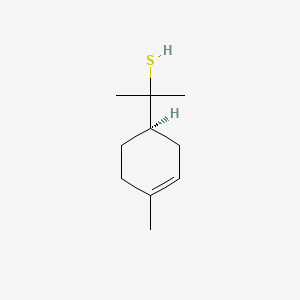

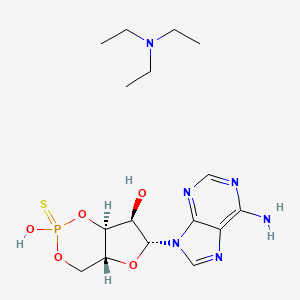

The compound is a derivative of oxazoline, which is a five-membered ring compound containing an oxygen atom, a nitrogen atom, and three carbon atoms . The “S” in the name indicates that it’s a specific stereoisomer of the compound .

Molecular Structure Analysis

The molecular structure of this compound would likely include a five-membered oxazoline ring, with a phenyl group and an amine group attached . The 3-fluoro-2-methylphenyl group suggests a phenyl ring with fluorine and methyl substituents at the 3rd and 2nd positions, respectively .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds like boronic esters are known to undergo reactions such as protodeboronation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Applications De Recherche Scientifique

Role in Regulating Neurotransmission

RO5263397 is a selective partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that plays a crucial role in regulating dopaminergic, serotonergic, and glutamatergic transmission . This regulation is implicated in many brain functions, including reward processing and wakefulness .

Potential Antidepressant Effects

RO5263397 has shown potential antidepressant-like effects. In a study, it produced a strong antidepressant-like effect in the forced swim test, comparable to fluoxetine . The antidepressant-like activity was blocked by pretreatment with SCH23390 (a dopamine D1 receptor antagonist) or NBQX (a glutamate AMPA receptor antagonist), but only partially by WAY100635 (a serotonin 5HT1A receptor antagonist) .

Enhancement of Short-Term Memory

RO5263397 has been found to significantly enhance the retrieval of short-term memory (STM; 20 min after training) in both male and female mice . This effect was dependent on TAAR1, as it was not observed in TAAR1-KO mice .

Promotion of Long-Term Memory Retrieval

In addition to enhancing STM, RO5263397 also promoted the retrieval of long-term memory (24 h after training) in the novel object recognition (NOR) test .

Potential Antipsychotic Actions

RO5263397 has been used as a tool to characterize the pharmacology of TAAR1 in vitro and its effects in vivo in tests assessing potential antipsychotic actions . Like other TAAR1 agonists, RO5263397 potently suppressed high dopamine-dependent hyperactivity in mice lacking the dopamine transporter .

Regulation of Locomotor Activity

While RO5263397 alone did not significantly alter locomotor activity, it was found to significantly block the induction of locomotor sensitization after 7 days of daily treatment .

Safety And Hazards

Propriétés

IUPAC Name |

(4S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-4,9H,5H2,1H3,(H2,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHOUWIYOVWGHV-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C2COC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1F)[C@H]2COC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine | |

CAS RN |

1357266-05-7 | |

| Record name | RO-5263397 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357266057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-5263397 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P4KD8GDR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary molecular target of RO5263397?

A1: RO5263397 acts as a selective agonist of TAAR1, a G protein-coupled receptor primarily found in the brain and peripheral tissues. [, , ]

Q2: How does RO5263397 interact with TAAR1?

A2: RO5263397 binds to TAAR1, leading to its activation and initiation of downstream signaling cascades. This activation elevates intracellular cAMP levels and triggers the phosphorylation of ERK and CREB. []

Q3: What are the downstream effects of TAAR1 activation by RO5263397?

A3: TAAR1 activation by RO5263397 modulates dopaminergic, serotonergic, and glutamatergic neurotransmission. [, , , , ] It can also impact various behavioral and physiological processes, including locomotion, emotional states, cognition, and addiction-related behaviors. [, , , , , , ]

Q4: What is the molecular formula and weight of (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (RO5263397)?

A4: While the provided research doesn't explicitly state the molecular formula and weight of RO5263397, these can be deduced from its chemical structure, which is depicted in the research. [, ]

Q5: Is there any available spectroscopic data for (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (RO5263397)?

A5: The provided research papers do not provide detailed spectroscopic data for RO5263397.

Q6: How do structural modifications of (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (RO5263397) influence its activity and selectivity?

A6: Research highlights the discovery of 2-aminooxazolines, including RO5263397, as a novel class of highly potent and selective TAAR1 ligands. Structural modifications, starting from a known adrenergic compound, led to the development of several potent TAAR1 agonists, including RO5263397, RO5166017, RO5256390, and RO5203648. These compounds demonstrate good oral bioavailability and in vivo activity in animal models relevant to psychiatric disorders and addiction. []

Q7: Are there any known genetic polymorphisms that affect the metabolism of (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (RO5263397)?

A7: Yes, a splice site mutation in the UGT2B10 gene significantly impacts RO5263397 metabolism. This polymorphism is prevalent in African populations (45%), less common in Asians (8%), and rare in Caucasians (<1%). Homozygosity for this variant leads to substantially lower intrinsic clearance of the compound. []

Q8: What is the efficacy of (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (RO5263397) in animal models of addiction?

A8: RO5263397 has demonstrated promising preclinical efficacy in various animal models of addiction. It attenuates abuse-related behavioral effects of stimulants like cocaine and methamphetamine. [, , , , , , ] In rats, it diminishes cocaine-induced behavioral sensitization, reduces self-administration of both cocaine and methamphetamine, and hinders cue- and drug-induced reinstatement of drug-seeking behavior. [, , ]

Q9: Does (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (RO5263397) demonstrate efficacy in addressing nicotine addiction?

A9: Yes, research suggests that RO5263397 shows promise in addressing nicotine addiction. It reduces nicotine-induced hyperlocomotion in rats and prevents the development of nicotine sensitization. [, ] In rats with long-access nicotine self-administration, RO5263397 attenuates withdrawal-related anxiety-like behavior, normalizes hypersensitivity, and decreases the motivation to self-administer nicotine. []

Q10: What are the effects of RO5263397 on cognitive function in preclinical models?

A10: RO5263397 has been shown to modulate cognitive function in preclinical models. [, , , , ] For example, it enhances sensory gating in mice, a process related to filtering sensory information. [] It also improves recognition memory in mice. [] In rats, it modulates mismatch negativity-like responses, a potential biomarker for schizophrenia. [] Additionally, studies in Cynomolgus macaques show that RO5263397 promotes wakefulness without impairing cognition. []

Q11: Does (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (RO5263397) affect dopamine levels in the brain?

A11: Yes, RO5263397 influences dopamine levels in the brain. It prevents methamphetamine-induced dopamine overflow in the nucleus accumbens, a brain region associated with reward and motivation. [] This suggests a potential mechanism by which RO5263397 may exert its effects on addiction-related behaviors. []

Q12: Are there any other promising targets for addiction treatment besides TAAR1?

A12: Yes, research is exploring several other potential targets for addiction treatment. [, , ] These include, but are not limited to, other G protein-coupled receptors, ion channels, and transporters involved in neurotransmission. The development of novel therapeutic agents targeting these pathways holds promise for addressing the complex challenges of addiction.

Q13: What research tools and resources are essential for further investigation of (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (RO5263397) and TAAR1?

A13: Further investigations into RO5263397 and TAAR1 necessitate a multidisciplinary approach, leveraging advanced research tools and resources: [, , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dioxolo[4,5-g]quinazolin-8(7H)-one, 4-methoxy-6-methyl-](/img/no-structure.png)

![[5-Amino-2-[2-(2,4-di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B570095.png)

![(S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione](/img/structure/B570096.png)